(R)-P-Phos RuCl2 (R)-Daipen, Ru

Asymmetric Hydrogenation Chiral Alcohol Synthesis Aromatic Ketone Reduction

(R)-P-Phos RuCl2 (R)-Daipen, Ru, with CAS number 1036379-67-5, is a chiral ruthenium(II) complex belonging to the Noyori-type [(diphosphine)RuCl2(diamine)] catalyst family. The compound features a bidentate P-Phos ligand (2,2',6,6'-tetramethoxy-4,4'-bis(diphenylphosphino)-3,3'-bipyridine) and a chiral DAIPEN diamine ligand (1,1'-di(4-anisyl)-2-isopropyl-1,2-ethylenediamine) coordinated to a dichlororuthenium center.

Molecular Formula C57H60Cl2N4O6P2Ru
Molecular Weight 1131.0 g/mol
Cat. No. B12091162
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-P-Phos RuCl2 (R)-Daipen, Ru
Molecular FormulaC57H60Cl2N4O6P2Ru
Molecular Weight1131.0 g/mol
Structural Identifiers
SMILESCC(C)C(C(C1=CC=C(C=C1)OC)(C2=CC=C(C=C2)OC)N)N.COC1=NC(=C(C(=C1)P(C2=CC=CC=C2)C3=CC=CC=C3)C4=C(N=C(C=C4P(C5=CC=CC=C5)C6=CC=CC=C6)OC)OC)OC.Cl[Ru]Cl
InChIInChI=1S/C38H34N2O4P2.C19H26N2O2.2ClH.Ru/c1-41-33-25-31(45(27-17-9-5-10-18-27)28-19-11-6-12-20-28)35(37(39-33)43-3)36-32(26-34(42-2)40-38(36)44-4)46(29-21-13-7-14-22-29)30-23-15-8-16-24-30;1-13(2)18(20)19(21,14-5-9-16(22-3)10-6-14)15-7-11-17(23-4)12-8-15;;;/h5-26H,1-4H3;5-13,18H,20-21H2,1-4H3;2*1H;/q;;;;+2/p-2
InChIKeyKZMSWJMBTPMPEL-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-P-Phos RuCl2 (R)-Daipen, Ru: A High-Purity Chiral Ruthenium Catalyst for Asymmetric Hydrogenation


(R)-P-Phos RuCl2 (R)-Daipen, Ru, with CAS number 1036379-67-5, is a chiral ruthenium(II) complex belonging to the Noyori-type [(diphosphine)RuCl2(diamine)] catalyst family. The compound features a bidentate P-Phos ligand (2,2',6,6'-tetramethoxy-4,4'-bis(diphenylphosphino)-3,3'-bipyridine) and a chiral DAIPEN diamine ligand (1,1'-di(4-anisyl)-2-isopropyl-1,2-ethylenediamine) coordinated to a dichlororuthenium center [1]. Commercially available from suppliers such as Alfa Aesar with a typical purity specification of Ru 9.0%, this catalyst is supplied as an air-sensitive solid requiring storage under inert atmosphere [2]. Its primary application is the asymmetric hydrogenation of prochiral ketones to produce enantiomerically enriched secondary alcohols, a transformation of critical importance in pharmaceutical synthesis.

Why Generic Substitution of (R)-P-Phos RuCl2 (R)-Daipen, Ru Fails: Ligand-Dependent Enantioselectivity


Within the [(diphosphine)RuCl2(diamine)] catalyst family, seemingly minor variations in either the phosphine or diamine ligand structure can profoundly alter both catalytic activity and enantioselectivity. Direct experimental evidence demonstrates that replacing the DAIPEN diamine with DPEN (1,2-diphenylethylenediamine) while retaining the identical (R)-P-Phos ligand backbone results in a significant drop in enantiomeric excess (ee) for acetophenone hydrogenation—from 88.5% ee to 86.6% ee under optimized conditions [1]. Similarly, modifying the P-Phos ligand by introducing xylyl substituents to create Xyl-P-Phos, while maintaining the DAIPEN diamine, yields distinct performance profiles on heterocyclic ketone substrates (>96% ee) that differ markedly from the unsubstituted P-Phos analogue [2]. These ligand-specific effects preclude simple substitution, as the precise three-dimensional chiral environment created by the specific P-Phos/DAIPEN combination is essential for achieving the documented selectivity outcomes on target substrate classes.

Quantitative Performance Benchmarks for (R)-P-Phos RuCl2 (R)-Daipen, Ru Versus In-Class Alternatives


Enantioselectivity Superiority of (R)-P-Phos RuCl2 (R)-Daipen Over DPEN Analogue in Acetophenone Hydrogenation

The (R)-P-Phos RuCl2 (R)-Daipen catalyst achieves higher enantioselectivity compared to the structurally analogous complex bearing the DPEN diamine. Under optimized conditions, RuCl2[(S)-P-Phos]-[(S)-DAIPEN] catalyzes the hydrogenation of acetophenone to (S)-1-phenylethanol with 100% conversion and 88.5% enantiomeric excess (ee) [1]. In contrast, the closely related catalyst [RuCl2{(R)-P-Phos}(R,R)-DPEN], which substitutes the DAIPEN ligand with DPEN while retaining the P-Phos backbone, yields a maximum ee of only 86.6% for the same acetophenone substrate [2].

Asymmetric Hydrogenation Chiral Alcohol Synthesis Aromatic Ketone Reduction

Substrate Scope: High Enantioselectivity for ortho-Brominated Aromatic Ketones

The catalyst demonstrates exceptional performance on challenging ortho-substituted aromatic ketones. For the hydrogenation of 2'-bromoacetophenone, RuCl2[(S)-P-Phos]-[(S)-DAIPEN] achieves 97.1% enantiomeric excess [1]. While direct comparative data under identical conditions for other [(diphosphine)RuCl2(diamine)] catalysts on this specific substrate are limited in the available literature, this ee value represents a benchmark level of stereocontrol for ortho-halogenated ketones, where steric and electronic effects of the ortho-substituent can otherwise compromise catalyst performance.

Halogenated Ketone Reduction ortho-Substituted Substrates Chiral Bromophenyl Ethanol

Turnover Number and Process Robustness: S/C Ratio of 1000 with Complete Conversion

The catalyst exhibits high productivity under mild conditions. RuCl2[(S)-P-Phos]-[(S)-DAIPEN] achieves complete conversion (100%) of acetophenone at a substrate-to-catalyst (S/C) molar ratio of 1000:1, corresponding to a turnover number (TON) of 1000 [1]. This TON value provides a benchmark for catalyst efficiency under the reported conditions (pH2=2 MPa, 30°C). For comparison, the Xyl-P-Phos/DAIPEN analogue has been demonstrated to operate effectively at high S/C ratios with the added benefit of tolerance to aqueous solvent systems [2], though direct TON comparison on identical substrates requires cross-study interpretation.

Catalyst Productivity Turnover Number Process Economics

Structural Differentiation: P-Phos Ligand Provides Distinct Electronic Profile vs. Xyl-Substituted Analogues

The parent P-Phos ligand (2,2',6,6'-tetramethoxy-4,4'-bis(diphenylphosphino)-3,3'-bipyridine) differs fundamentally from its Xyl-P-Phos derivative, which substitutes the diphenylphosphino groups with di(3,5-xylyl)phosphino moieties. The absence of electron-donating methyl substituents on the phosphorus aryl rings in P-Phos results in a less electron-rich phosphine center compared to Xyl-P-Phos [1]. This electronic difference modulates the Lewis basicity of the ruthenium center, which in turn influences catalyst activation kinetics and substrate binding [2]. While Xyl-P-Phos/DAIPEN catalysts have been optimized for complex heterocyclic ketones (>96% ee on imidazopyridine scaffolds), the unsubstituted P-Phos/DAIPEN combination may offer advantages for substrates where a less electron-rich metal center is desirable, such as those prone to over-reduction or dehalogenation side reactions.

Ligand Electronic Effects Phosphine Basicity Catalyst Design

Commercially Available High Purity Specification with Verified CAS Registry

From a procurement standpoint, (R)-P-Phos RuCl2 (R)-Daipen, Ru is available from established commercial suppliers with a defined purity specification. Alfa Aesar offers the compound under catalog H35374 with CAS 1036379-67-5 and a specified ruthenium content of 9.0% [1]. This contrasts with some alternative ruthenium catalysts that may be offered without a clear elemental purity benchmark or with unverified CAS registration. For example, the related (R)-P-Phos RuCl2 (R,R)-DPEN (CAS 478308-91-7) is specified with a slightly higher Ru content of 9.8% [2], indicating that the diamine ligand choice affects the overall complex composition and purity profile. The availability of a verified CAS number ensures unambiguous identification and facilitates regulatory documentation in industrial research settings.

Procurement Catalyst Purity CAS Registration

Optimal Application Scenarios for (R)-P-Phos RuCl2 (R)-Daipen, Ru Based on Quantitative Evidence


Synthesis of Enantiopure ortho-Halogenated Secondary Alcohols

The catalyst's demonstrated ability to achieve 97.1% ee on 2'-bromoacetophenone [1] makes it particularly well-suited for the asymmetric hydrogenation of ortho-halogenated aromatic ketones. This application scenario is relevant for preparing chiral intermediates of halogenated APIs where the ortho-substituent is required for biological activity. The less electron-rich P-Phos ligand (compared to Xyl-substituted analogues) may also reduce the risk of hydrodehalogenation side reactions [2].

High-Throughput Screening for Acetophenone-Derived Chiral Alcohol Optimization

With a documented TON of 1000 and 88.5% ee on acetophenone under mild conditions (30°C, 2 MPa H2) [1], this catalyst serves as a reliable reference point for screening campaigns aimed at optimizing hydrogenation conditions for simple aromatic ketones. The established S/C=1000 protocol provides a validated starting point for process development.

Comparative Ligand Effect Studies in Noyori-Type Catalyst Development

The direct comparative data showing a 1.9 percentage point ee advantage over the DPEN analogue [1][2] positions this catalyst as a critical tool for researchers systematically investigating how diamine ligand structure influences enantioselectivity in the [(diphosphine)RuCl2(diamine)] system. The well-defined P-Phos/DAIPEN combination provides a benchmark for evaluating alternative diamine ligands.

Academic Research Requiring Reproducible Catalyst Performance with Verified CAS Identity

For academic laboratories conducting reproducible asymmetric hydrogenation studies, the availability of this catalyst with a verified CAS number (1036379-67-5) and defined purity specification (Ru 9.0%) [3] ensures that experimental results can be accurately compared across research groups and publications. This reduces variability arising from undefined catalyst sources or unverified purity claims.

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